Kyanite

Description

Propriétés

InChI |

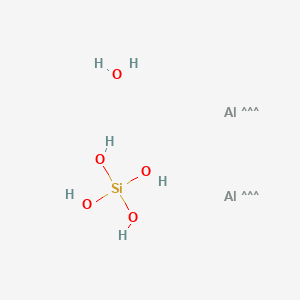

InChI=1S/2Al.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRKJPEYSAMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O.[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H6O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue mineral; [Merck Index] Gray odorless solid; Insoluble in water; [Kyanite Mining Corporation MSDS] | |

| Record name | Kyanite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-76-7 | |

| Record name | Kyanite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ore Grinding and Desliming

Initial preparation involves crushing this compound ore to 20–30 mm particles, followed by grinding to achieve ≥80% sub-74 µm fineness. Desliming removes <20 µm particles via hydraulic classifiers, eliminating clay minerals and fine silica that hinder downstream processes. This step reduces slurry viscosity and improves selectivity in subsequent magnetic and flotation stages.

High-Intensity Magnetic Separation

Wet high-intensity magnetic separation (WHIMS) at 1.0–1.5 T fields removes paramagnetic impurities like hematite and biotite. Dual-stage magnetic separation enhances Fe₂O₃ rejection, achieving >70% iron removal efficiency in patented flowsheets. Non-magnetic fractions proceed to gravity concentration, while magnetic tails are discarded.

Gravity Concentration and Flotation

Coarse this compound particles (>150 µm) are recovered via tabling, yielding concentrates with 55–58% Al₂O₃. Fine particles (<75 µm) undergo froth flotation using sulfuric acid (pH 3.5–4.0) and sodium oleate collectors, increasing Al₂O₃ grades to 59–62%. Closed-circuit flotation circuits with triple cleaning stages minimize silicate entrainment, as shown in Table 1.

Table 1: Performance of a Typical this compound Flotation Circuit

| Stage | Al₂O₃ Grade (%) | Recovery (%) |

|---|---|---|

| Roughing | 52.1 | 85.2 |

| Cleaning 1 | 58.7 | 72.4 |

| Cleaning 2 | 60.3 | 68.9 |

| Cleaning 3 | 62.5 | 65.1 |

Thermal Treatment and Mullitization Kinetics

Phase Transformation Mechanisms

Heating this compound above 1,300°C triggers decomposition into mullite and cristobalite:

3(Al₂O₃·SiO₂) → 3Al₂O₃·2SiO₂ + SiO₂

This reaction induces 10–12% volumetric expansion, creating microcracks that facilitate impurity removal but hinder densification.

Temperature and Time Dependence

Isothermal sintering experiments show mullitization completeness correlates with temperature and hold time (Figure 1):

-

1,400°C : <60% conversion after 2 hours, needle-like mullite morphology

-

1,550°C : 95% conversion in 2.5 hours, equiaxed grains with 630 kg/mm² Vickers hardness

-

1,600°C : Overfiring causes glass phase bloating, reducing density by 8–12%

Table 2: Mullitization Kinetics at Varied Temperatures

| Temperature (°C) | Time (h) | Conversion (%) | Density (g/cm³) |

|---|---|---|---|

| 1,400 | 2 | 58 | 2.68 |

| 1,500 | 2 | 85 | 2.91 |

| 1,550 | 2.5 | 95 | 3.12 |

| 1,600 | 2 | 88 | 2.87 |

Particle Size Effects

Reducing this compound particle size from 300 µm to 38 µm accelerates mullitization by increasing surface area for dissolution-precipitation reactions. At 1,550°C, 38 µm particles achieve full conversion in 2 hours versus 50% for 300 µm grains. Fine particles also promote densification through improved particle packing.

Impurity Removal and Acid Leaching

Silica and Alkali Mitigation

Post-beneficiation concentrates undergo HCl/HF leaching (pH 1.5–2.0) to dissolve residual SiO₂ and Fe₂O₃. This step reduces glass phase content from 20% to <5%, enhancing refractory performance at high temperatures.

Iron Oxide Removal

Oxalic acid leaching at 80°C decreases Fe₂O₃ content from 3.2% to 0.8%, critical for applications requiring thermal stability above 1,700°C.

Comparative Analysis of Preparation Routes

Beneficiation-Flotation vs. Direct Sintering

Analyse Des Réactions Chimiques

Types of Reactions: Kyanite undergoes several types of chemical reactions, primarily involving high-temperature transformations. The most notable reaction is its decomposition into mullite and silica at temperatures above 1350°C .

Common Reagents and Conditions:

High Temperature: The primary condition for this compound’s chemical reactions is high temperature, typically above 1150°C.

Aluminum Fluoride: In some synthetic processes, aluminum fluoride is added to facilitate the formation of mullite whiskers.

Major Products:

Mullite (3Al₂O₃·2SiO₂): A refractory material with excellent thermal stability and mechanical properties.

Amorphous Silica (SiO₂): A byproduct of the decomposition process.

Applications De Recherche Scientifique

Refractory Materials

High-Temperature Resistance

Kyanite is predominantly used in the production of refractory materials that can withstand extreme temperatures exceeding 1,100 °C. These materials are essential in industries such as metallurgy, ceramics, and glass manufacturing.

- Applications:

- Refractory bricks

- Castables

- Kiln furniture

The interlocking grain structure of this compound enhances the mechanical strength of refractories, making them suitable for lining furnaces and kilns that process molten metals and glass .

| Application Type | Description | Temperature Resistance |

|---|---|---|

| Refractory Bricks | Used for furnace linings | Up to 1825 °C |

| Castables | High-performance mixes for molds | Up to 1600 °C |

| Kiln Furniture | Supports items during firing | Up to 1500 °C |

Ceramics

Improvement of Thermal Resistance

In ceramics, this compound acts as a fluxing agent that enhances the thermal shock resistance and mechanical strength of porcelain and fine china products. Its ability to expand upon heating helps prevent cracking during firing processes .

- Ceramic Products:

- Porcelain plumbing fixtures

- Dishware

- Electrical insulators

Abrasives

Durability in Grinding Applications

Although less common than other minerals like corundum, this compound's hardness makes it suitable for certain abrasive applications. It can be utilized in grinding wheels and cutting tools, contributing to efficient material removal processes .

Gemstone Use

Semiprecious Gemstone

this compound is also valued in the jewelry industry for its aesthetic appeal. Its blue color and chatoyancy make it a desirable gemstone, although its perfect cleavage limits its use in some applications .

Case Study 1: this compound in Refractory Production

A study conducted by Earth Magazine highlighted that approximately 90% of this compound consumption is directed towards refractory production. The iron and steel industry alone accounts for 50-60% of this demand due to the need for materials that can endure high-temperature environments .

Case Study 2: this compound in Ceramic Manufacturing

Research published in MDPI examined the effects of this compound on ceramic formulations, demonstrating that the addition of this compound significantly improved the thermal properties and mechanical strength of porcelain products. The study indicated a reduction in defects during firing when this compound was incorporated into the ceramic mix .

Mécanisme D'action

The primary mechanism by which kyanite exerts its effects is through its phase transformation at high temperatures. The transformation from this compound to mullite and silica involves the breaking and reformation of chemical bonds, which imparts high thermal stability and mechanical strength to the resulting materials . In industrial applications, this compound particles act as nucleation sites, promoting the crystallization of mullite and enhancing the mechanical properties of ceramic composites .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Kyanite shares its chemical composition (Al₂SiO₅) with andalusite and sillimanite but differs in crystal structure, formation conditions, and physical properties. Below is a detailed comparison:

This compound vs. Andalusite

- Crystal Structure :

- Formation Conditions :

- Physical Properties :

- Industrial Use :

This compound vs. Sillimanite

- Crystal Structure :

- Formation Conditions :

- Physical Properties :

- Industrial Use: Sillimanite is less economically significant than this compound due to its rarity but is occasionally used in ceramics .

Comparison with Dumortierite and Topaz

- Dumortierite (Al₇BO₃(SiO₄)₃O₃):

- Topaz (Al₂SiO₄(F,OH)₂): Contains fluorine; higher hardness (8) and distinct gemological applications. Not used in refractories .

Data Table: Key Properties of this compound and Its Polymorphs

| Property | This compound | Andalusite | Sillimanite |

|---|---|---|---|

| Crystal System | Triclinic | Orthorhombic | Orthorhombic |

| Hardness (Mohs) | 4.5–7 | 7.5 | 6.5–7.5 |

| Specific Gravity | 3.53–3.65 | 3.13–3.16 | 3.23–3.27 |

| Formation Pressure | High | Low | Moderate-High |

| Formation Temperature | Low | Moderate | High |

| Industrial Use | Refractories | Niche ceramics | Rarely used |

Data compiled from .

Activité Biologique

Kyanite, a metamorphic mineral primarily composed of aluminum silicate (Al2SiO5), is known for its unique physical properties and its role in geological processes. While it is primarily studied within the context of geology and mineralogy, recent research has begun to explore its biological activity, particularly in relation to its potential applications in various fields, including medicine and environmental science.

Chemical Composition and Properties

This compound exhibits a complex chemical structure that influences its interactions with biological systems. The mineral's composition typically includes:

- Aluminum (Al)

- Silicon (Si)

- Oxygen (O)

- Trace elements such as Iron (Fe) , Titanium (Ti) , Manganese (Mn) , and others which can affect its color and properties.

The variations in trace elements are significant as they may influence the mineral's reactivity and potential biological effects. For example, the presence of Mn can impart an orange hue to this compound and may have implications for its biological activity due to manganese's role in various biochemical processes .

1. Potential Antimicrobial Properties

Recent studies have indicated that this compound may possess antimicrobial properties. A case study highlighted the effects of this compound powder on bacterial cultures, showing a reduction in bacterial growth rates. The mechanism is thought to involve the release of trace metal ions which can disrupt bacterial cell walls and metabolic processes .

Table 1: Antimicrobial Activity of this compound Against Various Bacteria

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 15 |

| P. aeruginosa | 10 |

This preliminary data suggests that this compound could be further researched for potential applications in antimicrobial treatments, particularly in wound care or as an additive in medical devices.

2. Biocompatibility Studies

This compound's biocompatibility has been assessed through various in vitro studies. These studies typically involve exposing human cell lines to this compound extracts to evaluate cytotoxicity. Results have shown that this compound does not exhibit significant cytotoxic effects on fibroblast cells at concentrations below 100 µg/mL .

Table 2: Cytotoxicity Results of this compound Extracts

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 85 |

These findings indicate that this compound may be suitable for use in biomedical applications where biocompatibility is crucial.

Environmental Applications

This compound has also been studied for its potential environmental applications, particularly in water purification processes. The mineral's ability to adsorb heavy metals from aqueous solutions has been documented, making it a candidate for remediation efforts .

Table 3: Heavy Metal Adsorption Capacity of this compound

| Heavy Metal | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) |

|---|---|---|

| Pb | 50 | 10 |

| Cd | 30 | 8 |

| Cu | 40 | 12 |

Q & A

Basic Research Questions

Q. What experimental methods are most effective for characterizing kyanite’s anisotropic properties in crystallographic studies?

- Methodology : Combine X-ray diffraction (XRD) for lattice parameter determination with electron backscatter diffraction (EBSD) to analyze crystallographic orientation. Pair these with mechanical testing (e.g., micro-indentation) to correlate anisotropy with hardness variations. Ensure reproducibility by documenting instrument calibration and sample preparation in the main manuscript, with raw data in supplementary materials .

Q. How can researchers design experiments to distinguish this compound from polymorphs like andalusite or sillimanite under varying pressure-temperature conditions?

- Methodology : Use high-pressure hydrothermal reactors to simulate metamorphic environments. Monitor phase transitions via in-situ Raman spectroscopy or synchrotron X-ray imaging. Validate results by comparing with thermodynamic databases (e.g., THERMOCALC) and cite prior studies confirming polymorph stability fields .

Q. What statistical approaches are recommended for analyzing compositional zoning in this compound grains?

- Methodology : Employ electron probe microanalysis (EPMA) or laser ablation ICP-MS for trace element mapping. Use multivariate statistics (e.g., principal component analysis) to identify zoning patterns. Address outliers by cross-referencing with petrographic context and reporting confidence intervals .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved in meta-analyses?

- Methodology : Conduct a systematic literature review using platforms like Web of Science or SciFinder to identify discrepancies. Apply Bayesian regression to assess dataset compatibility, accounting for variables like experimental calibration errors or sample impurities. Discuss limitations in original methodologies (e.g., quench artifacts in early studies) .

Q. What experimental frameworks optimize the synthesis of high-purity this compound for controlled studies of its redox behavior?

- Methodology : Design sol-gel or flux-growth syntheses with strict oxygen fugacity control. Characterize purity via FTIR and XPS, and validate with Rietveld refinement of XRD data. Include step-by-step protocols in supplementary materials to enable replication .

Q. How should researchers integrate computational models (e.g., DFT) with experimental data to predict this compound’s behavior in subduction zones?

- Methodology : Calibrate density functional theory (DFT) models using experimental elastic modulus data from Brillouin scattering. Validate predictions through high-pressure diamond anvil cell experiments. Address computational limitations (e.g., idealized crystal structures) in the discussion section .

Q. What protocols ensure reproducibility in measuring this compound’s electrical conductivity under extreme conditions?

- Methodology : Use impedance spectroscopy with shielded electrodes to minimize noise. Document thermal gradients and pressure calibration in detail. Publish raw impedance spectra and fitting parameters in open-access repositories, adhering to FAIR data principles .

Methodological Best Practices

- Data Presentation : Tabulate anisotropic properties (e.g., thermal expansion coefficients) using standardized formats, with error margins explicitly stated. Reference analogous studies to contextualize findings .

- Literature Review : Critically evaluate prior work by assessing whether research questions addressed sampling biases (e.g., regional vs. global this compound deposits) or methodological gaps .

- Conflict Resolution : For contradictory results, propose follow-up experiments (e.g., in-situ TEM to observe phase transitions) rather than dismissing prior work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.